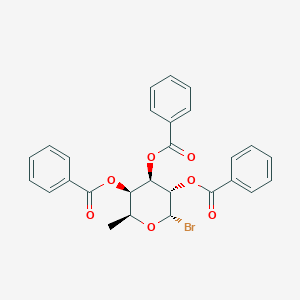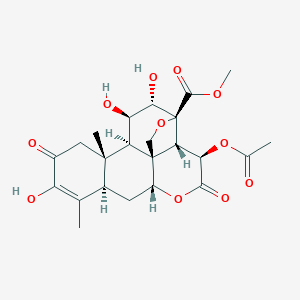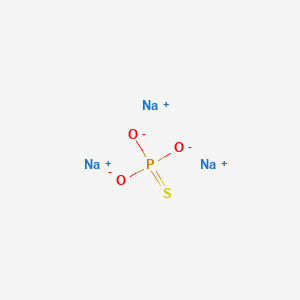
9-Deoxygoniopypyrone
Overview
Description
9-Deoxygoniopypyrone is a naturally occurring pyrano-pyrone compound isolated from the leaves of the plant Goniothalamus tamirensis . This compound belongs to a class of bioactive molecules known for their cytotoxic properties and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 9-Deoxygoniopypyrone are osteoblastic MC3T3-E1 cells . These cells play a crucial role in bone formation, contributing to the maintenance and repair of skeletal structure.
Mode of Action
This compound interacts with osteoblastic MC3T3-E1 cells, enhancing their proliferation and differentiation . This interaction results in a significant increase in collagen content, alkaline phosphatase activity, and nodule mineralization in the cells .
Result of Action
The action of this compound on osteoblastic MC3T3-E1 cells leads to molecular and cellular effects that promote bone health . Specifically, the compound increases the growth of these cells and elevates collagen content, alkaline phosphatase activity, and nodule mineralization . These effects suggest that this compound may contribute to the prevention of osteoporosis .
Biochemical Analysis
Cellular Effects
9-Deoxygoniopypyrone has been found to have significant effects on osteoblastic MC3T3-E1 cells. At concentrations of 2.67 μM, it significantly increased the growth of these cells and caused a significant elevation of collagen content, alkaline phosphatase activity, and nodule mineralization .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Deoxygoniopypyrone can be achieved through enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol . The process involves several steps, including alkoxyallylboration and ring-closing metathesis . The reaction conditions typically require an inert nitrogen atmosphere and the use of specific reagents such as sec-butyl lithium, benzaldehyde, and borane derivatives .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up the production of this compound. The use of advanced synthetic techniques and optimization of reaction conditions can facilitate industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 9-Deoxygoniopypyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and sodium hydroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Goniopypyrone: Another pyrano-pyrone compound with similar cytotoxic properties.
Leiocapin A: A related compound with comparable bioactivity.
Deoxygoniopypyrone A: Shares structural similarities and biological activities with 9-Deoxygoniopypyrone.
Uniqueness: this compound stands out due to its specific stereochemistry and potent biological activities. Its ability to enhance osteoblast function and induce apoptosis in cancer cells highlights its unique therapeutic potential .
Properties
IUPAC Name |
(1R,5R,7S,8S)-8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-7-9-6-10(17-11)12(15)13(16-9)8-4-2-1-3-5-8/h1-5,9-10,12-13,15H,6-7H2/t9-,10-,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLUTBGTWEMGV-AAXDQBDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)OC1C(C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)O[C@H]1[C@@H]([C@@H](O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136685-37-5 | |
| Record name | 9-Deoxygoniopypyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136685375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)





